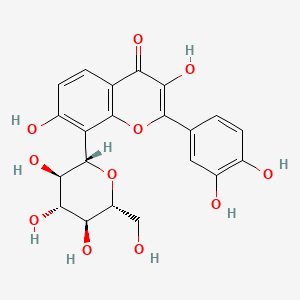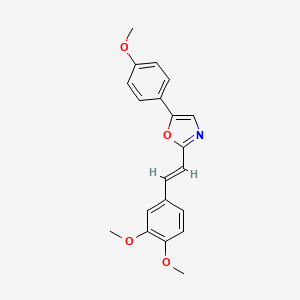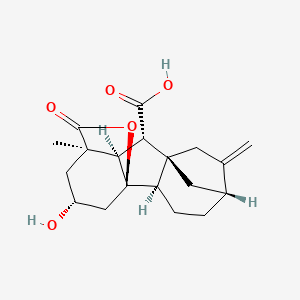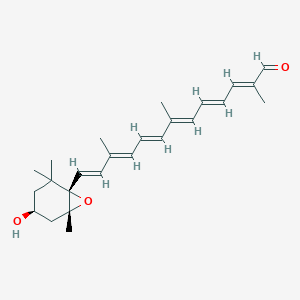
manoalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manoalide is a natural sesterterpenoid compound isolated from marine sponges, particularly from the species Luffariella variabilis . It is known for its potent anti-inflammatory, analgesic, and antibiotic properties . This compound functions as a calcium channel blocker and has been extensively studied for its ability to inhibit phospholipase A2 and C, enzymes involved in inflammatory processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manoalide involves multiple steps, starting from simpler organic compounds. The key steps include the formation of the gamma-hydroxybutenolide ring, the alpha-hydroxydihydropyran ring, and the trimethylcyclohexenyl ring . These functional groups are crucial for the biological activity of this compound.
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from marine sponges. The sponge Luffariella variabilis is known to produce this compound and its analogues in significant quantities . The extraction process involves harvesting the sponges, followed by solvent extraction and purification to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Manoalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and carbonyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various this compound derivatives, which retain the core structure but have modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Applications De Recherche Scientifique
Manoalide has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound to study the structure-activity relationships of sesterterpenoids.
Biology: It is used to investigate the role of phospholipase A2 and C in cellular processes.
Medicine: This compound has shown potential in the treatment of inflammatory diseases, cancer, and infections
Mécanisme D'action
Manoalide exerts its effects by irreversibly inhibiting phospholipase A2 and C through the modification of lysine residues . The gamma-hydroxybutenolide ring is involved in the initial interaction with the enzyme, while the alpha-hydroxydihydropyran ring is required for irreversible binding . The hydrophobic trimethylcyclohexenyl ring enhances the potency of this compound by facilitating non-bonded interactions with the enzyme . Additionally, this compound induces oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psammaplin A: Another marine sponge-derived compound with antiviral activity.
Manoalide Monoacetate: A derivative of this compound with similar anti-inflammatory properties.
Seco-Manoalide: A structurally related compound with distinct biological activities.
Uniqueness of this compound
This compound is unique due to its irreversible inhibition of phospholipase A2 and C, which is not commonly observed in other similar compounds . Its ability to induce oxidative stress and apoptosis in cancer cells further distinguishes it from other sesterterpenoids .
Propriétés
Formule moléculaire |
C25H36O5 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+ |
Clé InChI |
FGJIDQWRRLDGDB-FRKPEAEDSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CCC(OC2O)C3=CC(=O)OC3O)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C |
Synonymes |
manoalide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8Z,22E)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1237929.png)

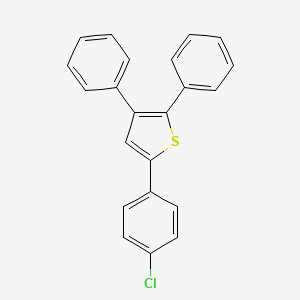

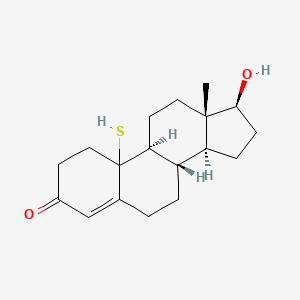
![N-(2-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B1237938.png)

![(5R,6R)-6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1237944.png)
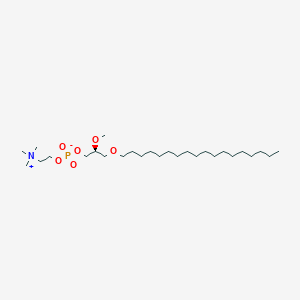
![(3R,3'R,4'S,6'R,8'S,8'aS)-5-(4-hydroxybut-1-ynyl)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1237946.png)
